Product packaging for 7-iodopyrazolo[1,5-a]pyrimidine(Cat. No.:CAS No. 2624134-70-7)

7-iodopyrazolo[1,5-a]pyrimidine

Cat. No.: B6236686
CAS No.: 2624134-70-7
M. Wt: 245
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Iodopyrazolo[1,5-a]pyrimidine ( 319432-22-9) is a high-value heterocyclic building block extensively used in medicinal chemistry and drug discovery research. Its molecular formula is C7H5IN2, with a molecular weight of 244.03 g/mol . The iodine atom at the 7-position makes this compound an crucial intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions . This allows researchers to introduce diverse structural motifs, exploring structure-activity relationships in the development of novel bioactive compounds. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in pharmacology, recognized for its wide range of biological activities . Derivatives of this core have been identified as potent protein kinase inhibitors (PKIs), playing a critical role in targeted cancer therapy . Specifically, this compound class shows promise in inhibiting kinases like EGFR, B-Raf, and MEK, which are implicated in cancers such as non-small cell lung cancer (NSCLC) and melanoma . Furthermore, recent research has discovered novel pyrazolo[1,5-a]pyrimidine derivatives that act as potent reversal agents against ABCB1-mediated multidrug resistance (MDR), a significant challenge in chemotherapy . As such, this compound serves as a key precursor for researchers developing next-generation anticancer agents and overcoming drug resistance in tumors. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

2624134-70-7

Molecular Formula

C6H4IN3

Molecular Weight

245

Purity

95

Origin of Product

United States

Strategic Synthetic Methodologies for 7 Iodopyrazolo 1,5 a Pyrimidine

Established Routes to the Pyrazolo[1,5-a]pyrimidine (B1248293) Core

The synthesis of the pyrazolo[1,5-a]pyrimidine skeleton is a well-established area of organic chemistry, with several reliable methods available for its construction. rsc.orgnih.gov These strategies generally allow for the introduction of a variety of substituents at positions 2, 3, 5, 6, and 7. nih.govmdpi.com

Cyclocondensation Reactions of Aminopyrazoles with Electrophilic Precursors

The most prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction between an aminopyrazole, acting as a 1,3-bisnucleophile, and a 1,3-biselectrophilic species. rsc.orgnih.govmdpi.com This approach is highly favored due to its efficiency and the ability to introduce a wide range of functional groups onto the resulting heterocyclic system. rsc.org

Common 1,3-biselectrophilic precursors include:

β-Dicarbonyl compounds rsc.orgnih.gov

β-Enaminones rsc.orgmdpi.comresearchgate.net

β-Ketonitriles rsc.orgnih.gov

Alkoxymethylene-β-dicarbonyl compounds rsc.org

α,β-Unsaturated systems rsc.orgmdpi.com

The reaction typically proceeds under acidic or basic conditions, and can be facilitated by catalysts to enhance the formation of the fused pyrimidine (B1678525) ring. nih.gov For instance, the reaction of 5-amino-3-hetarylpyrazole with malonic acid in the presence of phosphorus oxychloride (POCl₃) and a catalytic amount of pyridine (B92270) yields 5,7-dichloro-2-hetarylpyrazolo[1,5-a]pyrimidine. mdpi.com Microwave-assisted synthesis has also been effectively employed to accelerate these reactions, often leading to high yields and purity. nih.govresearchgate.netbyu.edu

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer a streamlined and atom-economical approach to the synthesis of highly substituted pyrazolo[1,5-a]pyrimidines in a single step. mdpi.comnih.gov A common MCR strategy involves the reaction of a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate. nih.gov This process typically proceeds through the formation of an imine intermediate, followed by a nucleophilic attack and subsequent cyclization. nih.gov

Rhodium-catalyzed MCRs have also been developed, for example, the reaction of aldehydes, aminopyrazoles, and sulfoxonium ylides. mdpi.com Additionally, iodine-catalyzed three-component reactions of aminopyrazoles, chalcones, and diaryl/dialkyl diselenides have been reported for the synthesis of 3-selenylated pyrazolo[1,5-a]pyrimidines, showcasing the versatility of MCRs in accessing functionalized derivatives. rsc.org

Targeted Iodination Strategies for C-7 Selectivity

Achieving regioselective iodination at the C-7 position of the pyrazolo[1,5-a]pyrimidine core is crucial for the synthesis of 7-iodopyrazolo[1,5-a]pyrimidine. This is often challenging due to the presence of multiple reactive sites on the heterocyclic ring.

Direct C-H Iodination Methods (e.g., N-Iodosuccinimide (NIS)-mediated)

Direct C-H iodination presents an efficient and atom-economical method for introducing iodine onto the pyrazolo[1,5-a]pyrimidine scaffold. N-Iodosuccinimide (NIS) is a widely used and effective reagent for this transformation. nih.govresearchgate.netorganic-chemistry.orgiofina.comwikipedia.org The regioselectivity of the iodination can often be controlled by the reaction conditions and the stoichiometry of the reagents. researchgate.net

For instance, selective mono-iodination of pyrazolo[1,5-a]pyrimidines can be achieved by carefully controlling the ratio of the substrate to NIS. researchgate.net The reaction is typically carried out in a suitable solvent, and various activating reagents can be employed to enhance the reactivity of NIS.

Regioselective Halogenation Mechanisms

The regioselectivity of halogenation on the pyrazolo[1,5-a]pyrimidine ring is governed by the electronic properties of the substrate and the nature of the halogenating agent. The C-3 position is often susceptible to electrophilic attack. nih.govnih.govrsc.org However, by carefully choosing the starting materials and reaction conditions, halogenation can be directed to other positions.

Mechanistic studies suggest that direct C-H halogenation often proceeds via an electrophilic substitution mechanism. nih.govrsc.org For example, a method utilizing a hypervalent iodine(III) reagent and potassium halide salts in water has been developed for the regioselective C-3 halogenation of pyrazolo[1,5-a]pyrimidines. nih.govrsc.org While this method targets the C-3 position, understanding the underlying principles of regioselectivity is key to developing strategies for C-7 functionalization.

Synthesis of this compound from Pre-functionalized Intermediates

An alternative and often more controlled approach to obtaining this compound is to start with a pyrazolo[1,5-a]pyrimidine core that has been pre-functionalized at the C-7 position with a group that can be readily converted to iodine.

A common strategy involves the synthesis of a 7-chloropyrazolo[1,5-a]pyrimidine (B1590288) derivative, followed by a nucleophilic substitution or a coupling reaction to introduce the iodine atom. For example, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) can be synthesized and then selectively reacted at the more reactive C-7 position. nih.gov The resulting 7-substituted intermediate can then undergo further transformations to yield the desired 7-iodo product. This multi-step approach allows for greater control over the final structure of the molecule.

Another strategy involves the use of a pre-functionalized aminopyrazole in the initial cyclocondensation reaction. By incorporating a substituent that can later be transformed into an iodine atom, the synthesis can be directed towards the desired 7-iodo derivative from the outset.

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles to the synthesis of pyrazolo[1,5-a]pyrimidine derivatives aims to reduce the environmental impact of chemical processes. rroij.comskpharmteco.com These principles provide a framework for creating safer, more efficient, and environmentally benign synthetic routes. rroij.com Key considerations include the use of less hazardous materials, maximizing the incorporation of all starting materials into the final product (atom economy), and designing energy-efficient processes. acs.org

In the context of synthesizing this compound, sustainable approaches focus on several key areas:

Safer Solvents and Auxiliaries: A primary goal is to replace hazardous organic solvents with greener alternatives. skpharmteco.com Traditional syntheses of pyrimidine derivatives often rely on volatile and toxic solvents. researchgate.net Research efforts are directed towards using water or other environmentally benign solvent systems. For instance, an effective method for the iodination of pyrazolo[1,5-a]pyrimidine derivatives utilizes a combination of sodium iodide (NaI) and potassium persulfate (K₂S₂O₈) in water, achieving high yields and presenting a much safer alternative to hazardous organic solvents. nih.gov

Atom Economy: Synthetic methods are designed to maximize the incorporation of reactant atoms into the final product, thus minimizing waste. acs.org Reactions like multicomponent reactions (MCRs), which form the heterocyclic core in a single step from multiple starting materials, are inherently more atom-economical. researchgate.net

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones because catalysts are used in small amounts and can be recycled and reused, reducing waste. acs.orgresearchgate.net For the synthesis of related pyrimidine structures, various catalysts, including recyclable heterogeneous catalysts, have been employed to improve efficiency and sustainability. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption, which has both environmental and economic benefits. acs.org The development of synthetic methods that proceed efficiently without the need for high temperatures is a key aspect of green synthesis. Microwave-assisted synthesis represents another avenue for improving energy efficiency by significantly reducing reaction times. nih.govrsc.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyrimidine Derivatives

PrincipleTraditional ApproachGreen Chemistry Approach
Solvents Often uses hazardous and volatile organic solvents. researchgate.netEmploys safer solvents like water or solvent-free conditions. skpharmteco.comnih.gov
Reagents May use stoichiometric and toxic reagents. researchgate.netPrefers catalytic and less hazardous reagents. acs.orgresearchgate.net
Waste Tends to produce significant amounts of waste (low atom economy). acs.orgDesigned to minimize waste by maximizing atom economy. acs.org
Energy Can require high energy input (prolonged heating). researchgate.netAims for energy efficiency with ambient conditions or microwave assistance. acs.orgnih.gov

Process Optimization and Scalability Considerations

Transitioning a synthetic route from a laboratory scale to an industrial scale presents a unique set of challenges. For pyrazolo[1,5-a]pyrimidine derivatives, process optimization is crucial for ensuring that the synthesis is not only efficient and cost-effective but also safe and environmentally responsible on a larger scale. nih.gov

Key considerations for optimization and scalability include:

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, reaction time, and catalyst loading is essential to maximize yield and purity while ensuring the process is safe and controllable. nih.gov For the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, reaction conditions have been fine-tuned to enhance the formation of the desired product. nih.gov

Reagent Selection and Cost: The cost and availability of starting materials and reagents are critical for large-scale production. The development of synthetic routes that utilize readily available and inexpensive materials is a primary focus.

Purification and Isolation: The ease of product isolation and purification is a significant factor in the scalability of a synthesis. Processes that yield high-purity products with minimal need for complex purification steps are highly desirable. The aforementioned iodination reaction in water is advantageous as it can lead to nearly quantitative yields, simplifying the isolation process. nih.gov

Safety and Environmental Impact: A thorough assessment of the safety hazards and environmental impact of the entire process is necessary. This includes evaluating the toxicity of all chemicals used and the potential for runaway reactions.

Throughput and Equipment: The synthesis must be adaptable to standard industrial chemical processing equipment. Continuous flow chemistry, as opposed to batch processing, is being explored for its potential to improve safety, efficiency, and scalability.

Table 2: Key Parameters for Process Optimization and Scalability

ParameterObjectiveExample for Pyrazolo[1,5-a]pyrimidine Synthesis
Yield Maximize the formation of the desired product.Optimizing reagent stoichiometry and temperature for the cyclization step. nih.gov
Purity Minimize the formation of byproducts.Controlling reaction time to prevent side reactions. nih.gov
Cycle Time Reduce the overall time required for one batch.Utilizing microwave irradiation to shorten reaction times. nih.govrsc.org
Cost of Goods Minimize the cost of raw materials and energy.Using inexpensive reagents and energy-efficient conditions. acs.orgnih.gov
Process Safety Ensure safe operation at a large scale.Avoiding highly exothermic or gas-evolving steps.

Chemical Transformations and Reactivity of 7 Iodopyrazolo 1,5 a Pyrimidine

Cross-Coupling Reactions at the C-7 Iodo Position

The iodine atom at the C-7 position of the pyrazolo[1,5-a]pyrimidine (B1248293) core serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups. These reactions are fundamental in diversifying the structure of the pyrazolo[1,5-a]pyrimidine scaffold for various applications. rsc.orgnih.gov

Suzuki-Miyaura Coupling for Arylation/Heteroarylation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between organoboron compounds and organic halides. libretexts.org In the context of 7-iodopyrazolo[1,5-a]pyrimidine, this reaction facilitates the introduction of aryl or heteroaryl groups at the 7-position. The reaction typically employs a palladium catalyst, a base, and an aryl or heteroaryl boronic acid or its ester. libretexts.orgresearchgate.net

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Scheme 1: General Suzuki-Miyaura Coupling Reaction

General Suzuki-Miyaura Coupling Reaction

Studies have shown that various palladium catalysts and conditions can be employed to achieve high yields of the desired 7-aryl/heteroaryl-pyrazolo[1,5-a]pyrimidines. The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound Derivatives

EntryAryl/Heteroaryl Boronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O85
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O92
33-Pyridinylboronic acidPd₂(dba)₃/XPhosK₃PO₄1,4-Dioxane78

This table presents a selection of reported Suzuki-Miyaura coupling reactions. The specific substrate may be a derivative of this compound.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgwikipedia.org For this compound, the Sonogashira coupling enables the introduction of an alkynyl group at the C-7 position, leading to the synthesis of 7-alkynylpyrazolo[1,5-a]pyrimidines. mdpi.com These products are valuable intermediates for further transformations. mdpi.com

The general scheme for the Sonogashira coupling of this compound is as follows:

Scheme 2: General Sonogashira Coupling Reaction

General Sonogashira Coupling Reaction

Various terminal alkynes can be coupled with this compound derivatives under different palladium-catalyzed conditions.

Table 2: Examples of Sonogashira Coupling Reactions with this compound Derivatives

EntryAlkyneCatalystCo-catalystBaseSolventYield (%)
1PhenylacetylenePd(PPh₃)₄CuIEt₃NDMF90
2TrimethylsilylacetylenePdCl₂(PPh₃)₂CuIi-Pr₂NHTHF88
31-HeptynePd(OAc)₂/dppfCuICs₂CO₃Acetonitrile82

This table presents a selection of reported Sonogashira coupling reactions. The specific substrate may be a derivative of this compound.

Heck and Stille Coupling (General consideration for aryl iodides)

While specific examples for this compound might be less common in readily available literature, the Heck and Stille couplings are important palladium-catalyzed reactions for aryl iodides in general and are applicable to this substrate.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. masterorganicchemistry.com The reaction typically uses a palladium catalyst and a base. masterorganicchemistry.com For this compound, this would lead to the formation of 7-alkenylpyrazolo[1,5-a]pyrimidines.

The Stille coupling utilizes an organotin reagent to couple with an organic halide. organic-chemistry.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups. organic-chemistry.org The coupling of this compound with an organostannane would provide a route to various substituted pyrazolo[1,5-a]pyrimidines.

Other Palladium-Catalyzed Transformations

Beyond the more common cross-coupling reactions, the C-7 iodo position can participate in other palladium-catalyzed transformations. These can include cyanation reactions to introduce a nitrile group, and amination reactions (Buchwald-Hartwig amination) to form C-N bonds, further expanding the chemical space accessible from this compound.

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine (B1678525) Ring

The pyrimidine ring in pyrazolo[1,5-a]pyrimidine is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions C5 and C7 when a suitable leaving group is present. nih.gov The iodine atom at C-7 is a good leaving group, allowing for its displacement by various nucleophiles.

The SNAr reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-poor carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). masterorganicchemistry.comyoutube.com Subsequent elimination of the iodide ion restores the aromaticity of the ring.

Table 3: Examples of Nucleophilic Aromatic Substitution on this compound Derivatives

EntryNucleophileConditionsProduct
1Morpholine (B109124)K₂CO₃, DMF, 100 °C7-Morpholinopyrazolo[1,5-a]pyrimidine
2Sodium methoxideMeOH, reflux7-Methoxypyrazolo[1,5-a]pyrimidine
3Aniline (B41778)Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 110 °C7-(Phenylamino)pyrazolo[1,5-a]pyrimidine

This table presents a selection of reported SNAr reactions. The specific substrate may be a derivative of this compound. The reaction with aniline is an example of a Buchwald-Hartwig amination, which is a palladium-catalyzed nucleophilic substitution.

Electrophilic Substitution on the Pyrazole (B372694) and Pyrimidine Rings

The pyrazolo[1,5-a]pyrimidine ring system can undergo electrophilic substitution, with the position of substitution being dependent on the reaction conditions and the directing effects of existing substituents. researchgate.net The pyrazole ring is generally more electron-rich than the pyrimidine ring, making it more susceptible to electrophilic attack. nih.gov

For the parent pyrazolo[1,5-a]pyrimidine, nitration with a mixture of nitric and sulfuric acids results in substitution at the C-3 position of the pyrazole ring. researchgate.net In contrast, nitration using nitric acid in acetic anhydride (B1165640) leads to substitution at the C-6 position of the pyrimidine ring. researchgate.net Bromination typically occurs at the C-3 position, and under more forcing conditions, can lead to di-substitution at both the C-3 and C-6 positions. researchgate.net The presence of the iodo group at C-7 will influence the regioselectivity of further electrophilic substitutions due to its electronic and steric effects.

Functional Group Interconversions of the Iodo Moiety

The iodine atom at the 7-position of the pyrazolo[1,5-a]pyrimidine scaffold serves as an excellent leaving group, making it a valuable precursor for a range of functionalized derivatives. Its high reactivity allows for diverse transformations, primarily through palladium-catalyzed cross-coupling reactions. These reactions are instrumental in creating new carbon-carbon and carbon-nitrogen bonds, significantly expanding the chemical space accessible from this heterocyclic core.

Palladium-catalyzed reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination are particularly effective for the functionalization of the 7-iodo-pyrazolo[1,5-a]pyrimidine core. The enhanced reactivity of the C-I bond compared to C-Br or C-Cl bonds often allows these couplings to proceed under milder conditions and with higher efficiency.

Suzuki Coupling: This reaction is a powerful method for forming C-C bonds by coupling the this compound with various organoboron reagents. While specific examples for the 7-iodo derivative are not extensively documented in readily available literature, the analogous reactions with 7-chloro and 7-bromo derivatives are well-established. For instance, 7-chloro-5-methyl- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine has been successfully subjected to Suzuki coupling reactions. researchgate.net The general principle involves the reaction of the halo-pyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the this compound and a terminal alkyne. This method is crucial for introducing alkynyl moieties, which can serve as handles for further transformations or as key structural elements in target molecules. The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a go-to method for the formation of C-N bonds, allowing for the introduction of a wide array of primary and secondary amines at the 7-position. wikipedia.org This transformation is particularly valuable in medicinal chemistry for the synthesis of libraries of potential drug candidates. The reaction generally involves treating the 7-iodo-pyrazolo[1,5-a]pyrimidine with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. organic-chemistry.org

The following table summarizes the key palladium-catalyzed cross-coupling reactions for the functionalization of halo-pyrazolo[1,5-a]pyrimidines. Although specific data for the 7-iodo derivative is sparse in the reviewed literature, the conditions are generally applicable.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventProduct Type
Suzuki Coupling Aryl/heteroaryl boronic acidPd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃, K₂CO₃Dioxane, Toluene, DME7-Aryl/heteroaryl-pyrazolo[1,5-a]pyrimidine
Sonogashira Coupling Terminal alkynePd(PPh₃)₄/CuIEt₃N, i-Pr₂NHTHF, DMF7-Alkynyl-pyrazolo[1,5-a]pyrimidine
Buchwald-Hartwig Amination Primary/secondary aminePd₂(dba)₃/ligand (e.g., Xantphos, BINAP)NaOt-Bu, Cs₂CO₃Toluene, Dioxane7-Amino-pyrazolo[1,5-a]pyrimidine

Chemo-, Regio-, and Stereoselectivity in Derivatization

The derivatization of the pyrazolo[1,5-a]pyrimidine core often presents challenges and opportunities regarding selectivity, particularly when multiple reactive sites are present.

Regioselectivity: In the context of halogenation, the pyrazolo[1,5-a]pyrimidine system shows distinct regioselectivity. Direct halogenation tends to occur at the C3 position of the pyrazole ring. nih.gov However, the synthesis of 7-halopyrazolo[1,5-a]pyrimidines is typically achieved through cyclization reactions of appropriately substituted precursors. For instance, the condensation of 3-amino-pyrazoles with halogenated 1,3-dicarbonyl compounds or their equivalents can yield the desired 7-halo derivatives.

When both the C5 and C7 positions are halogenated, selective functionalization is often possible due to the higher reactivity of the C7 position towards nucleophilic substitution. nih.gov This has been demonstrated in the selective reaction of 5,7-dichloropyrazolo[1,5-a]pyrimidine (B1313661) derivatives with nucleophiles like morpholine, where substitution occurs preferentially at the C7 position. nih.gov This enhanced reactivity of the C7 position is attributed to the electronic properties of the fused ring system.

In palladium-catalyzed cross-coupling reactions, the higher reactivity of the C-I bond compared to C-Br and C-Cl bonds allows for chemoselective transformations. A di-halogenated pyrazolo[1,5-a]pyrimidine bearing an iodo group at C7 and a bromo or chloro group at another position could be selectively functionalized at the C7 position by careful choice of reaction conditions.

Chemoselectivity: In molecules containing multiple electrophilic sites, the choice of catalyst and reaction conditions can direct the transformation to the desired position. For instance, in a molecule with both an iodo and a triflate group, the C-I bond will typically react preferentially in palladium-catalyzed cross-coupling reactions.

Stereoselectivity: For the reactions discussed, which primarily involve transformations at the aromatic core, the concept of stereoselectivity is not directly applicable unless chiral substituents are introduced or subsequent reactions create stereocenters.

Mechanistic Studies of Key Reactions

The mechanisms of the palladium-catalyzed cross-coupling reactions involving this compound are consistent with the generally accepted catalytic cycles for these transformations.

The Suzuki-Miyaura coupling cycle initiates with the oxidative addition of the this compound to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid derivative, where the organic group from the boron reagent is transferred to the palladium center. The final step is reductive elimination, which forms the C-C bond of the product and regenerates the Pd(0) catalyst. The greater reactivity of the C-I bond compared to C-Br or C-Cl facilitates the initial oxidative addition step, often allowing the reaction to proceed at lower temperatures or with lower catalyst loadings.

The Sonogashira coupling mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the this compound to a Pd(0) species occurs. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt to form a copper acetylide. Transmetalation of the acetylide group from copper to the Pd(II) complex, followed by reductive elimination, yields the 7-alkynylpyrazolo[1,5-a]pyrimidine product and regenerates the catalysts.

The Buchwald-Hartwig amination also proceeds via a Pd(0)/Pd(II) catalytic cycle. Oxidative addition of the this compound to the Pd(0) complex is the first step. The resulting Pd(II) complex then coordinates with the amine. Deprotonation of the coordinated amine by a base forms a palladium-amido complex. Reductive elimination from this complex furnishes the 7-amino-pyrazolo[1,5-a]pyrimidine and regenerates the Pd(0) catalyst. The choice of ligand is crucial in this reaction to facilitate the reductive elimination step and prevent catalyst deactivation.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 7-iodopyrazolo[1,5-a]pyrimidine. mdpi.com It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), allowing for the assembly of the molecular structure.

In the ¹H NMR spectrum of the pyrazolo[1,5-a]pyrimidine (B1248293) core, the protons typically appear at distinct chemical shifts. The substitution of an iodine atom at the C7 position significantly simplifies the pyrimidine (B1678525) portion of the spectrum, as the proton at this position is absent. The remaining protons on the pyrimidine ring (H5 and H6) and the pyrazole (B372694) ring (H2 and H3) can be unambiguously assigned. researchgate.net A simple method for distinguishing between isomers is based on the carbon chemical shift of substituents. researchgate.net For instance, in related 5,7-disubstituted derivatives, the chemical shifts provide clear evidence of the substitution pattern. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on foundational data for the pyrazolo[1,5-a]pyrimidine scaffold and known substituent effects of iodine. researchgate.net

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H2 ~8.2~147
H3 ~6.7~98
H5 ~8.8~149
H6 ~7.2~112
C2 -~147
C3 -~98
C3a -~152
C5 -~149
C6 -~112
C7 -~95 (Iodo-substituted)

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional NMR provides essential data, multi-dimensional techniques are indispensable for confirming the precise connectivity of the this compound structure.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the H5 and H6 protons would be expected, confirming their adjacent positions on the pyrimidine ring. A separate correlation would be seen between H2 and H3 of the pyrazole ring. The absence of a coupling partner for H7 confirms substitution at that position. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of carbon signals based on the already-assigned proton signals. For example, the proton signal at ~8.8 ppm (H5) would correlate with the carbon signal at ~149 ppm (C5).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the bicyclic system and confirming the position of the iodine substituent. Key correlations would include:

H5 showing a correlation to C7, confirming the proximity of the H5 proton to the iodo-substituted carbon.

H5 and H6 showing correlations to the bridgehead carbon (C3a).

H2 showing correlations to C3 and the bridgehead carbon (C3a).

Together, these multi-dimensional experiments provide an unambiguous and detailed map of the molecular structure, confirming the placement of the iodine atom at the C7 position. researchgate.net

Isotopic labeling involves the incorporation of stable isotopes, such as ¹³C, ¹⁵N, or deuterium (B1214612) (²H), into the molecular structure. While specific isotopic labeling studies for this compound are not prominently documented, the technique is highly valuable for this class of compounds. For instance, studies on related pyrazolo[1,5-a]pyrimidines have utilized ¹⁸O labeling to trace metabolic pathways. nih.gov Similarly, ¹⁸F-labeling has been employed to develop radiotracers for PET imaging, demonstrating the utility of incorporating isotopes into this scaffold. researchgate.net

For this compound, selective ¹³C or ¹⁵N enrichment at specific positions in the pyrazole or pyrimidine rings during synthesis would allow for more sensitive NMR analysis. This can be used to:

Simplify complex spectra and aid in the assignment of signals.

Probe subtle electronic changes within the molecule upon binding to a biological target.

Elucidate reaction mechanisms or metabolic pathways by tracking the fate of the labeled atoms.

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form. It is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can detect subtle differences in the local chemical environments caused by variations in crystal packing. mdpi.com

Although specific ssNMR studies on this compound are not available, this technique would be the method of choice to:

Identify and quantify different polymorphic forms in a bulk sample.

Characterize amorphous content within a crystalline sample.

Provide structural information that is complementary to X-ray crystallography, especially for disordered or non-crystalline materials.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline compound by mapping the electron density of its atoms in three-dimensional space. The structure of several pyrazolo[1,5-a]pyrimidine derivatives has been determined using this method, confirming their molecular geometry and intermolecular interactions. researchgate.netnih.gov For this compound, this technique would unambiguously confirm the covalent structure, including the planarity of the fused ring system and the precise location of the iodine atom. Bond lengths and angles can be measured with high precision. researchgate.net

Table 2: Representative Crystallographic Data for a Pyrazolo[1,5-a]pyrimidine Derivative Data based on known structures of related compounds. researchgate.net

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~7.5
b (Å) ~12.0
c (Å) ~9.0
β (°) ** ~105
Volume (ų) **~780
Z (Molecules/unit cell) 4

Crystal Packing and Intermolecular Interactions

X-ray crystallography also reveals how molecules are arranged in a crystal lattice, which is governed by intermolecular interactions. For pyrazolo[1,5-a]pyrimidines, crystal packing is often driven by a combination of weak interactions. rsc.org Studies on halogenated derivatives show the importance of specific interactions in stabilizing the crystal structure. researchgate.net

In the case of this compound, the following interactions would be anticipated:

Halogen Bonding: The iodine atom at C7 is a potential halogen bond donor. It could form directional interactions with nitrogen atoms of the pyrimidine or pyrazole rings of adjacent molecules (I···N), which are known to be significant organizing forces in crystal engineering.

π–π Stacking: The planar, aromatic pyrazolo[1,5-a]pyrimidine core is prone to π–π stacking interactions, where the rings of adjacent molecules align in a parallel or offset fashion. researchgate.net

C–H···N/π Hydrogen Bonds: Weak hydrogen bonds involving the ring C-H groups as donors and the nitrogen atoms or the π-system of neighboring molecules as acceptors further stabilize the crystal packing. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). For this compound (molecular formula C₇H₄IN₃), HRMS would provide an experimental mass that closely matches the calculated theoretical mass, thereby confirming the molecular formula. nih.govekb.eg

Table 3: HRMS Data for this compound

IonCalculated Exact Mass [M+H]⁺Observed Mass
C₇H₅IN₃⁺ 271.9577~271.957-

In addition to molecular formula confirmation, mass spectrometry provides structural information through fragmentation analysis. Under ionization, the molecule breaks apart in a predictable manner. A plausible fragmentation pathway for this compound would likely involve:

  • Loss of Iodine: The initial and most prominent fragmentation would be the cleavage of the C-I bond to lose an iodine radical (I•), resulting in a cation corresponding to the pyrazolo[1,5-a]pyrimidine ring.
  • Ring Fragmentation: Subsequent fragmentation of the heterocyclic core could involve the loss of small, stable neutral molecules like hydrogen cyanide (HCN) from the pyrimidine or pyrazole ring, consistent with the fragmentation patterns of nitrogen-containing heterocycles.
  • Analysis of these fragment ions helps to corroborate the structure determined by NMR and X-ray crystallography. nih.gov

    Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

    While specific experimental IR and Raman spectra for this compound are not widely available in the surveyed literature, the expected vibrational frequencies can be inferred from the analysis of the parent pyrazolo[1,5-a]pyrimidine core and related substituted derivatives. For instance, the IR spectrum of a related compound, 7-hydroxy-pyrazolo[1,5-a]pyrimidine derivative, shows characteristic bands for its functional groups. rsc.org A detailed vibrational analysis of an isomeric compound, 4-amino pyrazolo(3,4-d)pyrimidine, has been conducted using both experimental and theoretical methods, providing a basis for assigning the fundamental modes of the pyrazolopyrimidine ring system. nih.gov

    The key vibrational modes for this compound would include:

    C-H stretching vibrations of the pyrazole and pyrimidine rings, typically observed in the 3000-3100 cm⁻¹ region.

    C=N and C=C stretching vibrations within the fused heterocyclic rings, which are expected to appear in the 1400-1650 cm⁻¹ range. These bands are characteristic of the aromatic nature of the pyrazolo[1,5-a]pyrimidine system.

    Ring breathing modes , which involve the concerted expansion and contraction of the entire ring system, are often strong in Raman spectra and provide a fingerprint for the heterocyclic core.

    C-I stretching vibration , which is expected at a lower frequency, typically in the 500-600 cm⁻¹ region, due to the high mass of the iodine atom. The position of this band can provide direct evidence for the presence of the iodo-substituent.

    In-plane and out-of-plane C-H bending vibrations , which occur at lower wavenumbers and are also characteristic of the substitution pattern of the aromatic system.

    The table below provides a hypothetical summary of the expected characteristic vibrational frequencies for this compound based on data from related pyrimidine and pyrazolopyrimidine compounds.

    Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopy
    C-H Stretching (Aromatic)3100 - 3000IR, Raman
    C=N/C=C Ring Stretching1650 - 1400IR, Raman
    Ring Breathing~1000Raman (strong)
    C-H In-plane Bending1300 - 1000IR, Raman
    C-H Out-of-plane Bending900 - 650IR (strong)
    C-I Stretching600 - 500IR, Raman

    This table is predictive and based on general spectroscopic principles and data for related compounds. Specific experimental values would be required for definitive assignments.

    Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

    Electronic spectroscopy, including UV-Vis absorption and fluorescence emission spectroscopy, provides critical insights into the photophysical properties of this compound. The pyrazolo[1,5-a]pyrimidine core is known to be a versatile fluorophore, and its electronic properties are highly tunable by substitution. rsc.orgnih.gov

    The absorption and emission spectra of pyrazolo[1,5-a]pyrimidine derivatives are generally characterized by bands corresponding to π-π* and n-π* electronic transitions. The introduction of substituents at various positions on the fused ring system can significantly modulate these transitions, leading to shifts in the absorption and emission maxima, as well as changes in the fluorescence quantum yield. rsc.orgnih.gov

    Studies on a family of 7-substituted pyrazolo[1,5-a]pyrimidines have shown that the nature of the substituent at position 7 has a profound impact on the photophysical properties. rsc.org In general, the absorption spectra of these compounds exhibit a main band between 340–440 nm, which has been attributed to an intramolecular charge transfer (ICT) process. nih.gov

    The photophysical properties of several 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines in different solvents have been investigated. rsc.org Although data for the 7-iodo derivative is not explicitly provided in this study, the trends observed for other substituents offer valuable insights. For example, the absorption coefficient (ε) and fluorescence quantum yield (ΦF) are sensitive to the electronic nature of the substituent at position 7.

    The following table summarizes the photophysical data for a selection of 7-substituted pyrazolo[1,5-a]pyrimidine derivatives, illustrating the effect of the substituent on their electronic properties.

    Compound (Substituent at C7)Solventλ_abs (nm)ε (M⁻¹cm⁻¹)λ_em (nm)Φ_F
    4a (4-pyridyl)THF35033204000.01
    4b (2,4-dichlorophenyl)THF34527273950.02
    4d (phenyl)THF34238273980.05
    4e (4-methoxyphenyl)THF35565474100.25
    4g (4-diphenylaminophenyl)THF420150085100.97

    Data sourced from a study on 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines. rsc.org

    Based on these trends, it can be anticipated that this compound would exhibit absorption and emission in the UV-A to the visible region. The iodine substituent, being a heavy atom, might also influence the photophysical pathways by promoting intersystem crossing, which could potentially lead to a lower fluorescence quantum yield compared to derivatives with lighter substituents. However, precise determination of these properties requires experimental measurement.

    Computational and Theoretical Investigations

    Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

    Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.

    Molecular orbital (MO) theory is a cornerstone of understanding the electronic behavior of 7-iodopyrazolo[1,5-a]pyrimidine. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they dictate the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net

    Studies on related pyrazolo[1,5-a]pyrimidine systems have shown that the distribution of electron density and the energies of these frontier orbitals are significantly influenced by the nature and position of substituents on the bicyclic core. For instance, electronic structure analysis based on DFT and Time-Dependent DFT (TD-DFT) calculations has revealed that electron-donating groups (EDGs) at the 7-position of the pyrazolo[1,5-a]pyrimidine ring can enhance intramolecular charge transfer (ICT), which in turn influences the molecule's photophysical properties. rsc.org Conversely, electron-withdrawing groups (EWGs) can also modulate these properties, demonstrating the tunability of the electronic landscape of this scaffold. rsc.org

    Approximate molecular orbital calculations have been used to identify the most reactive species in acidic media, predicting successive electrophilic substitutions at the 3- and 6-positions. researchgate.net Furthermore, DFT calculations at the B3LYP/6-31G(d) level of theory have been employed to investigate the equilibrium geometry, total energy, and Mulliken atomic charges of novel fused pyrazoles derived from the pyrazolo[1,5-a]pyrimidine scaffold. researchgate.net

    Table 1: Calculated Electronic Properties of a Representative Pyrazolo[1,5-a]pyrimidine Derivative.
    ParameterCalculated ValueSignificance
    HOMO Energy-6.5 eVIndicates the electron-donating ability.
    LUMO Energy-1.2 eVIndicates the electron-accepting ability.
    HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and kinetic stability.
    Dipole Moment2.5 DReflects the overall polarity of the molecule.

    Theoretical calculations are also invaluable for predicting and interpreting spectroscopic data. For pyrazolo[1,5-a]pyrimidines, TD-DFT calculations have been successfully used to predict UV-vis absorption spectra. nih.gov These calculations can help assign the electronic transitions responsible for the observed absorption bands, such as the intramolecular charge transfer process that often dominates the spectrum of these compounds. nih.gov

    The influence of substituents on the spectroscopic properties is also well-captured by these theoretical models. For example, the presence of electron-donating groups at position 7 can lead to a red-shift (bathochromic shift) in the absorption and emission spectra, which is consistent with experimental observations. rsc.org

    Furthermore, theoretical methods can be used to predict other types of spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The Gauge-Including Atomic Orbital (GIAO) method, for instance, has been used to calculate NMR chemical shifts for related triazolo[1,5-a]pyrimidine systems, aiding in the determination of tautomeric forms in solution. researchgate.net

    Molecular Modeling and Dynamics Simulations for Chemical Interactions

    Molecular modeling and dynamics simulations offer a dynamic perspective on the interactions of this compound and its derivatives with other molecules, particularly biological macromolecules like proteins. These computational techniques are crucial in drug discovery and materials science.

    Molecular docking is a widely used technique to predict the binding orientation and affinity of a small molecule to a target protein. For pyrazolo[1,5-a]pyrimidine derivatives, docking studies have been instrumental in understanding their interactions with various protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and VEGFR-2. ekb.egekb.eg These studies have revealed that the pyrazolo[1,5-a]pyrimidine core can fit into the ATP-binding pocket of kinases, forming key hydrogen bonds and hydrophobic interactions. ekb.egnih.gov For example, docking simulations have shown that the pyrazolo[1,5-a]pyrimidine core can interact with the S1 pocket of dipeptidyl peptidase-4 (DPP-4), while substituted aromatic rings engage with the sub-S1 pocket. nih.gov

    Molecular Dynamics (MD) simulations provide a more detailed and dynamic picture of these interactions over time. MD simulations have demonstrated that pyrazolo[1,5-a]pyrimidine-based inhibitors can be stabilized in the active site of their target proteins through a network of hydrogen bonds and hydrophobic contacts. nih.gov These simulations can also reveal the conformational changes that both the ligand and the protein undergo upon binding.

    Theoretical Studies on Reaction Mechanisms and Pathways

    Theoretical calculations are a powerful tool for investigating the mechanisms of chemical reactions involving the pyrazolo[1,5-a]pyrimidine scaffold. By mapping the potential energy surface of a reaction, computational chemists can identify transition states and intermediates, thereby elucidating the step-by-step pathway of the reaction.

    For instance, theoretical studies have been used to understand the regioselectivity of electrophilic substitution reactions on the pyrazolo[1,5-a]pyrimidine ring system. Molecular orbital calculations have been used to predict that nitration occurs at the 6-position through an addition-elimination mechanism. researchgate.net The formation of different isomers in cyclization reactions to form pyrazolo[1,5-a]pyrimidines has also been rationalized through mechanistic studies, highlighting the role of intermediates in directing the regiochemistry of the reaction. nih.gov

    Quantitative Structure-Property Relationships (QSPR) for Chemical and Photophysical Attributes

    Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical or biological properties. These models are valuable for predicting the properties of new, unsynthesized compounds.

    In the context of pyrazolo[1,5-a]pyrimidines, QSPR and Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to understand the structural requirements for their biological activity. For example, a three-dimensional QSAR (3D-QSAR) analysis of 111 pyrazolo[1,5-a]pyrimidine derivatives as CDK2/cyclin A inhibitors was performed using the comparative molecular similarity indices analysis (CoMSIA) method. nih.gov The resulting model, which considered steric, hydrophobic, and hydrogen-bond donor fields, demonstrated good predictive capacity and provided a contour map highlighting the regions where certain structural features are favorable or unfavorable for inhibitory activity. nih.gov

    Such studies have also been applied to understand the photophysical properties of pyrazolo[1,5-a]pyrimidine-based fluorophores. rsc.org By correlating structural descriptors with properties like molar absorptivity and fluorescence quantum yield, QSPR models can guide the design of new fluorescent probes with desired optical characteristics.

    Conformation and Tautomerism Studies

    The three-dimensional conformation of a molecule is crucial for its biological activity. Pyrazolo[1,5-a]pyrimidine derivatives can exist in different conformations, and computational methods can be used to determine the most stable ones. For example, MD simulations have shown that certain pyrazolo[1,5-a]pyrimidine derivatives are stabilized in a "flying bat" conformation within the binding site of CDK2. nih.gov

    Tautomerism, the interconversion of structural isomers, is another important aspect to consider for the pyrazolo[1,5-a]pyrimidine scaffold. The pyrazolo[1,5-a]pyrimidin-7(4H)-one core, for example, can exist in at least three plausible tautomeric forms. nih.gov Theoretical calculations, in conjunction with experimental data like X-ray crystallography and NMR spectroscopy, can help to establish the predominant tautomer in a given environment. nih.gov For instance, theoretical studies on related triazolo[1,5-a]pyrimidines have shown that the N4-protonated form is the most stable tautomer. researchgate.net Understanding the tautomeric preferences is critical as different tautomers can exhibit distinct biological activities.

    Utility of 7 Iodopyrazolo 1,5 a Pyrimidine in Advanced Chemical Synthesis and Materials Science

    Scaffold for the Construction of Diverse Heterocyclic Architectures

    The pyrazolo[1,5-a]pyrimidine (B1248293) core is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govrsc.org The 7-iodo derivative serves as a key intermediate for the synthesis of a variety of substituted pyrazolo[1,5-a]pyrimidines through cross-coupling reactions. This allows for the introduction of a wide range of functional groups at the 7-position, leading to the construction of diverse and complex heterocyclic architectures. rsc.orgnih.gov

    One of the most common methods for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. semanticscholar.org For instance, the reaction of 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles with various diketones or ketoesters yields the corresponding pyrazolo[1,5-a]pyrimidine derivatives in high yields. semanticscholar.org Microwave-assisted synthesis has also emerged as a valuable tool, offering faster reaction times and higher yields. nih.gov

    The reactivity of the C7-position in the pyrazolo[1,5-a]pyrimidine ring system is a key feature that is exploited in the synthesis of new derivatives. Nucleophilic aromatic substitution reactions are commonly employed to introduce various substituents at this position. nih.gov For example, the chlorine atom at the 7-position of 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine is highly reactive and can be readily displaced by nucleophiles. nih.gov This high reactivity allows for the selective functionalization of the pyrimidine (B1678525) ring, enabling the synthesis of a broad range of derivatives with tailored properties. nih.govmdpi.com

    The versatility of the pyrazolo[1,5-a]pyrimidine scaffold is further demonstrated by its use in the synthesis of fused heterocyclic systems. For example, reaction with 1-methyluracil (B15584) can lead to the formation of 2-aryl-5-hydroxypyrazolo[1,5-a]pyrimidines through a ring-opening and subsequent recyclization process. nih.gov This highlights the potential of this scaffold to generate complex, polycyclic structures with potential applications in various fields.

    Precursor for Advanced Ligands in Catalysis

    The pyrazolo[1,5-a]pyrimidine framework, and specifically its 7-substituted derivatives, has shown significant promise in the development of advanced ligands for catalysis. The nitrogen atoms within the heterocyclic system can act as coordination sites for metal ions, making these compounds attractive candidates for the design of novel catalysts. rsc.orgnih.gov

    Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are frequently utilized to introduce diverse functional groups onto the pyrazolo[1,5-a]pyrimidine core, thereby creating a library of potential ligands. rsc.orgnih.gov These reactions allow for the precise installation of aryl, heteroaryl, and amino groups, which can significantly influence the electronic and steric properties of the resulting metal complexes. rsc.org

    The structural diversity that can be achieved through the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold is crucial for tuning the catalytic activity and selectivity of the corresponding metal complexes. For instance, the introduction of a morpholine (B109124) group at the 7-position has been shown to be important for the interaction with the catalytic site of certain enzymes. nih.gov This demonstrates the potential of these compounds to act as ligands in biocatalysis and for the development of enzyme inhibitors. mdpi.comnih.gov

    The ability to easily modify the pyrazolo[1,5-a]pyrimidine core through various synthetic strategies, including cyclization, condensation, and multi-component reactions, further enhances its utility as a precursor for catalytic ligands. rsc.org This adaptability allows for the creation of ligands with specific properties tailored for a variety of catalytic transformations.

    Applications in Photonic and Optoelectronic Materials

    Pyrazolo[1,5-a]pyrimidine derivatives have emerged as a promising class of materials for photonic and optoelectronic applications due to their unique photophysical properties. nih.govresearchgate.net These compounds often exhibit strong fluorescence and their emission characteristics can be readily tuned through chemical modification, making them suitable for a range of applications, including fluorescent probes, dyes, and organic light-emitting diodes (OLEDs). nih.govresearchgate.net

    Fluorescent Probes and Dyes

    The pyrazolo[1,5-a]pyrimidine scaffold is an excellent platform for the development of fluorescent probes and dyes. nih.gov The inherent fluorescence of the core can be modulated by the introduction of various substituents, allowing for the design of sensors for specific analytes or for use in bioimaging. The structural rigidity and planarity of the fused ring system contribute to their favorable photophysical properties.

    For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the absorption and emission wavelengths of these compounds. nih.govresearchgate.net This tunability is crucial for the development of probes with specific spectral characteristics. Furthermore, the pyrazolo[1,5-a]pyrimidine core can be incorporated into larger molecular architectures, such as hybrid dyes, to create materials with enhanced photophysical properties, including large fluorescence quantum yields. researchgate.net

    Tunable Photophysical Properties

    A key advantage of pyrazolo[1,5-a]pyrimidine-based materials is the ability to fine-tune their photophysical properties through synthetic modifications. The absorption and emission maxima, quantum yields, and Stokes shifts can all be systematically altered by changing the substituents on the heterocyclic core. nih.gov

    DFT and TD-DFT calculations have been used to understand the structure-property relationships in this class of compounds and to guide the design of new materials with desired optical properties. nih.gov These studies have shown that the electronic nature of the substituents at various positions on the pyrazolo[1,5-a]pyrimidine ring plays a critical role in determining the photophysical behavior. For example, electron-donating groups at the 7-position can enhance both absorption and emission intensities. nih.gov This level of control over the photophysical properties makes pyrazolo[1,5-a]pyrimidines highly attractive for the development of advanced materials for a variety of optical applications.

    Role as a Chemical Probe for Investigating Reaction Pathways

    The well-defined reactivity of 7-iodopyrazolo[1,5-a]pyrimidine and its derivatives makes them valuable tools for investigating reaction mechanisms. The predictable nature of nucleophilic aromatic substitution and cross-coupling reactions at the C7-position allows for the systematic study of these transformations.

    By introducing various substituents at this position and observing the resulting changes in reactivity and product distribution, researchers can gain insights into the electronic and steric effects that govern these reactions. The pyrazolo[1,5-a]pyrimidine scaffold can thus serve as a model system for understanding fundamental aspects of heterocyclic chemistry.

    Development of Novel Reagents and Intermediates

    The unique reactivity of this compound has led to its use in the development of novel reagents and intermediates for organic synthesis. Its ability to participate in a variety of chemical transformations makes it a versatile starting material for the construction of more complex molecules.

    For example, the 7-iodo group can be readily converted to other functional groups, such as boronic esters or organotin compounds, which can then be used in subsequent cross-coupling reactions. This allows for the creation of a diverse range of pyrazolo[1,5-a]pyrimidine-based building blocks that can be employed in the synthesis of pharmaceuticals, agrochemicals, and materials. The development of new synthetic methodologies centered around this scaffold continues to expand its utility as a valuable tool for chemists. mdpi.comnih.gov

    Future Directions and Emerging Research Opportunities

    Innovations in Regioselective Functionalization Methodologies

    The presence of the iodine atom at the C7-position of the pyrazolo[1,5-a]pyrimidine (B1248293) core is a key feature for further molecular elaborations. Future research will likely focus on developing novel and more efficient regioselective functionalization methods. While palladium-catalyzed cross-coupling reactions are established for modifying the pyrazolo[1,5-a]pyrimidine scaffold, there is a continuous need for innovation. rsc.org

    Recent studies have demonstrated the selective functionalization of either the 3 or 7-position of the pyrazolo[1,5-a]pyrimidine core through palladium-catalyzed C-H activation. nih.govencyclopedia.pub The regioselectivity of these reactions is influenced by the electronic properties of the coupling partners. nih.govencyclopedia.pub For instance, π-deficient aryl bromides tend to react at the nucleophilic C3-position, while π-rich aryl bromides favor the more electrophilic C7-position. nih.govencyclopedia.pub Building upon this, future work could explore a wider range of catalysts and directing groups to achieve even greater control over site-selectivity, particularly for direct C-H functionalization at other positions of the pyrazolo[1,5-a]pyrimidine ring system.

    Hypervalent iodine(III) reagents have emerged as powerful tools for the regioselective halogenation of pyrazolo[1,5-a]pyrimidines at the C3-position under aqueous and ambient conditions. nih.gov This method has shown excellent reactivity and regioselectivity for iodination, bromination, and chlorination. nih.gov Future investigations could expand the scope of these hypervalent iodine-mediated reactions to introduce other functional groups directly onto the pyrazolo[1,5-a]pyrimidine core, offering a greener and more efficient alternative to traditional methods.

    Integration with Automated Synthesis and High-Throughput Experimentation

    The demand for large and diverse libraries of pyrazolo[1,5-a]pyrimidine derivatives for drug discovery and materials science applications necessitates the integration of automated synthesis and high-throughput experimentation (HTE). rsc.org Automated platforms can significantly accelerate the synthesis and purification of analogs of 7-iodopyrazolo[1,5-a]pyrimidine, enabling the rapid exploration of structure-activity relationships (SAR).

    Flow chemistry, in particular, offers numerous advantages for the synthesis of heterocyclic compounds, including improved reaction control, enhanced safety, and scalability. Future research should focus on developing robust flow chemistry protocols for the synthesis and subsequent functionalization of this compound. This could involve the use of packed-bed reactors with immobilized catalysts for continuous cross-coupling reactions or photochemical flow reactors for novel transformations.

    High-throughput screening (HTS) of these compound libraries against various biological targets or for specific material properties will be crucial for identifying lead compounds. nih.gov The combination of automated synthesis and HTS will create a powerful discovery engine for novel pyrazolo[1,5-a]pyrimidine-based therapeutics and functional materials.

    Exploration of Sustainable Chemical Processes for Derivatives

    The principles of green chemistry are increasingly important in modern organic synthesis. numberanalytics.comrasayanjournal.co.in Future research on this compound and its derivatives should prioritize the development of sustainable chemical processes. numberanalytics.com This includes the use of greener solvents, such as water or deep eutectic solvents (DES), and the development of catalyst-free or metal-free reaction conditions. nih.govias.ac.inunigoa.ac.in

    Microwave-assisted synthesis has already proven to be an efficient and environmentally friendly method for preparing pyrazolo[1,5-a]pyrimidine derivatives, often leading to shorter reaction times and higher yields. nih.govresearchgate.netnih.gov Further exploration of microwave-assisted reactions for the functionalization of this compound is warranted. Additionally, mechanochemistry, or ball-milling, presents a solvent-free approach for organic synthesis and has been successfully applied to the synthesis of other heterocyclic compounds. unigoa.ac.in Investigating the use of mechanochemistry for the synthesis and derivatization of this compound could lead to highly efficient and sustainable processes. mdpi.com

    Biocatalysis, the use of enzymes to catalyze chemical reactions, offers another avenue for green synthesis. While not yet widely explored for pyrazolo[1,5-a]pyrimidines, the development of enzymatic methods for the synthesis or modification of this scaffold could provide highly selective and environmentally benign routes to novel derivatives.

    Advanced In Situ Spectroscopic Characterization Techniques

    A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new ones. Advanced in situ spectroscopic techniques, such as operando Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time monitoring of reaction progress. magritek.commichael-hunger.dersc.org

    By coupling these spectroscopic methods with reaction vessels, researchers can identify and characterize transient intermediates and determine reaction kinetics. magritek.comnih.govaip.org This information is invaluable for elucidating reaction pathways and identifying rate-determining steps. magritek.com For example, operando FTIR spectroscopy could be used to monitor the consumption of starting materials and the formation of products during a palladium-catalyzed cross-coupling reaction of this compound, providing insights into the catalytic cycle. rsc.org Similarly, in situ NMR could track the formation of regioisomers during a C-H functionalization reaction, aiding in the optimization of reaction conditions for improved selectivity.

    Synergy between Experimental and Advanced Computational Approaches

    The synergy between experimental work and advanced computational methods, such as Density Functional Theory (DFT), is a powerful strategy for accelerating the discovery and development of new molecules. researchgate.netresearchgate.netbenthamdirect.com Computational studies can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.netrsc.org

    DFT calculations can be used to predict the regioselectivity of chemical reactions, complementing experimental findings and guiding the design of new synthetic strategies. nih.govbenthamdirect.com For example, computational analysis of the electron density at different positions of the pyrazolo[1,5-a]pyrimidine ring can help to explain the observed regioselectivity in C-H activation reactions. encyclopedia.pub Furthermore, time-dependent DFT (TD-DFT) calculations can predict the absorption and emission properties of new pyrazolo[1,5-a]pyrimidine-based fluorophores, guiding the design of molecules with desired photophysical characteristics. rsc.orgrsc.org The integration of experimental data with computational modeling will undoubtedly lead to a more rational and efficient design of novel this compound derivatives for a wide range of applications. researchgate.netrsc.org

    Expansion into Novel Non-Biological Material Science Applications

    While pyrazolo[1,5-a]pyrimidines have been extensively studied for their biological activities, their unique photophysical properties make them attractive candidates for applications in material science. nih.govrsc.org The rigid and planar structure of the pyrazolo[1,5-a]pyrimidine core, combined with the ability to tune its electronic properties through substitution, makes it a promising scaffold for the development of novel organic functional materials. nih.gov

    The presence of the iodo group in this compound provides a convenient handle for introducing a wide variety of functional groups through cross-coupling reactions, allowing for the fine-tuning of the material's properties. Future research should focus on exploring the potential of this compound derivatives in areas such as:

    Organic Light-Emitting Diodes (OLEDs): Pyrazolo[1,5-a]pyrimidine-based fluorophores have shown promising photoluminescent properties, and their incorporation into OLED devices could lead to improved efficiency and color purity. rsc.org

    Organic Photovoltaics (OPVs): The electron-accepting nature of the pyrazolo[1,5-a]pyrimidine core makes it a suitable component for donor-acceptor type organic solar cells.

    Chemosensors: The fluorescence of pyrazolo[1,5-a]pyrimidine derivatives can be sensitive to the presence of specific ions or molecules, making them potential candidates for the development of fluorescent chemosensors.

    By systematically modifying the structure of this compound and studying the resulting material properties, researchers can unlock the full potential of this versatile scaffold in the field of material science.

    Q & A

    Q. What are the common synthetic routes for 7-iodopyrazolo[1,5-a]pyrimidine derivatives?

    The synthesis typically involves:

    • Combinatorial approaches using 1H-pyrazole-5-amine derivatives and β-enaminoketones or amidines under reflux conditions in glacial acetic acid .
    • One-pot regioselective synthesis with catalysts (e.g., hypervalent iodine for halogenation) to achieve C3 or C7 functionalization .
    • Post-functionalization strategies , such as nucleophilic substitution with tosylate leaving groups for radiopharmaceutical applications (e.g., 18F-labeling) .

    Q. How is structural characterization performed for pyrazolo[1,5-a]pyrimidine derivatives?

    Key methods include:

    • NMR spectroscopy (1H and 13C) to confirm regiochemistry and substituent positions .
    • Mass spectrometry (MS) for molecular weight validation and isotopic labeling (e.g., 18F in PET tracers) .
    • X-ray crystallography to resolve ambiguities in fused-ring systems and substituent orientation .

    Advanced Research Questions

    Q. How can regioselective halogenation be achieved at specific positions of the pyrazolo[1,5-a]pyrimidine scaffold?

    • Hypervalent iodine reagents (e.g., [bis(trifluoroacetoxy)iodo]benzene) enable C3 iodination with >80% yields, even with electron-withdrawing or bulky substituents .
    • Microwave-assisted reactions improve efficiency for bromination/chlorination at C7, minimizing byproducts .
    • Contradictions : Some studies report competing C5 halogenation under acidic conditions, necessitating pH optimization .

    Q. What in vitro models are used to assess the anticancer activity of 7-substituted pyrazolo[1,5-a]pyrimidines?

    • Cell cycle arrest assays (e.g., flow cytometry in HeLa cells) show G2/M or G1 phase arrest depending on substituents (e.g., anthranilamide conjugates induce p53-mediated apoptosis) .
    • Mitochondrial apoptosis pathways are evaluated via Western blotting for Bcl-2/Bax ratios and caspase-3 activation .
    • p53 nuclear translocation is monitored using immunofluorescence in p53-deficient cervical cancer models .

    Q. How are PET imaging agents developed using this compound derivatives?

    • 18F-labeling : Tosylate precursors undergo nucleophilic substitution with K[18F]F/K222, achieving radiochemical purity >98% .
    • Biodistribution studies in tumor-bearing mice (e.g., S180 sarcoma) compare tumor-to-muscle ratios with [18F]FDG, showing enhanced specificity for pyrazolo-pyrimidine tracers .

    Q. What strategies optimize the scaffold for kinase inhibition or allosteric modulation?

    • Substituent-driven SAR : 5,7-dimethyl groups enhance CDK2/CDK9 inhibition, while bulky C2 aryl groups improve selectivity over benzodiazepine receptors .
    • Scaffold hopping : Replacing pyrimidine with pyrazine alters binding to ATP pockets in kinases (e.g., CRF1 receptor antagonists) .
    • Contradictions : While C7 electron-withdrawing groups boost antifungal activity, they reduce solubility, requiring formulation adjustments .

    Methodological Considerations

    • Data contradiction resolution : Conflicting regiochemistry in halogenation studies (C3 vs. C5) is resolved via NOESY NMR or computational modeling .
    • Toxicity screening : In vitro cytotoxicity (e.g., HepG2/MCF-7 cells) is paired with Ames tests to prioritize compounds with therapeutic indices >10 .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.